molecular formula C12H14N4O4S B6581649 N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1206997-21-8

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6581649
CAS No.: 1206997-21-8
M. Wt: 310.33 g/mol
InChI Key: QSOGNSNWVPNENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a sulfamoyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as the reaction of amidoximes with carboxylic acids or their derivatives.

    Introduction of the sulfamoyl group:

    Attachment of the acetamide moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-ch

Properties

IUPAC Name

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-8-14-12(20-16-8)7-13-21(18,19)11-5-3-10(4-6-11)15-9(2)17/h3-6,13H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOGNSNWVPNENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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